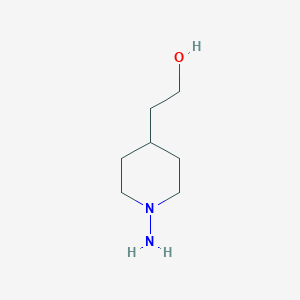

1-Amino-4-piperidineethanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H16N2O |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

2-(1-aminopiperidin-4-yl)ethanol |

InChI |

InChI=1S/C7H16N2O/c8-9-4-1-7(2-5-9)3-6-10/h7,10H,1-6,8H2 |

InChI Key |

GVYVZISYQXLXIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CCO)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Amino 4 Piperidineethanol

Established Synthetic Pathways and Reaction Conditions

Reductive Amination Approaches

Reductive amination serves as a significant pathway for the synthesis of piperidine (B6355638) derivatives. youtube.com This method typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. youtube.com In the context of 1-Amino-4-piperidineethanol synthesis, a common strategy involves the reductive amination of a suitable piperidone precursor. For instance, the reaction of 4-aminoacetophenone can lead to the formation of related amino-piperidine structures. researchgate.net The choice of reducing agent is crucial for the success of this reaction, with reagents like sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN) being frequently employed due to their selectivity. youtube.comorganic-chemistry.org The reaction conditions, including solvent and temperature, are optimized to ensure high yields and minimize side reactions. A key advantage of this approach is its versatility, allowing for the introduction of various substituents on the amino group. youtube.com

A summary of common reducing agents used in reductive amination is presented in the table below.

| Reducing Agent | Precursor Type | Product | Reference |

| Sodium Cyanoborohydride (NaBH3CN) | 1,5-dicarbonyl sugar derivative and ammonium (B1175870) formate | Protected deoxynojirimycin | chim.it |

| Sodium Borohydride (NaBH4) | Ketone/Aldehyde and Amine | Substituted Amine | organic-chemistry.org |

| Catalytic Hydrogenation (H2) | Ketone/Aldehyde and Amine | Substituted Amine | youtube.com |

Ring-Opening and Cyclization Reactions with Amino Alcohols

The synthesis of piperidine rings can be effectively achieved through intramolecular cyclization of amino alcohols. organic-chemistry.org This strategy often involves the activation of the hydroxyl group, followed by nucleophilic attack by the amino group to form the heterocyclic ring. organic-chemistry.org A one-pot synthesis of cyclic amines can be achieved by chlorinating amino alcohols with thionyl chloride, which avoids the need for traditional protection and deprotection steps. organic-chemistry.org Another approach involves the intramolecular amination of organoboronates, which can produce various cyclic amines, including piperidines. organic-chemistry.org The tert-amino effect, a cyclization reaction of specific ortho-substituted N,N-dialkylanilines, can also be utilized to form five and six-membered rings. beilstein-journals.org Furthermore, a modular, one-pot sequential aziridine (B145994) ring-opening followed by an SNAr reaction has been developed to create benzo-fused sultams, including those with a piperidine moiety. acs.org

Multi-Step Synthesis from Piperidine Precursors

Complex piperidine derivatives are often synthesized through multi-step sequences starting from readily available piperidine precursors. These synthetic routes allow for the precise installation of functional groups and control of stereochemistry. For example, 2-piperidineethanol (B17955) and its corresponding N-protected aldehyde are valuable starting materials for the synthesis of various natural and synthetic compounds. mdpi.com The synthesis of piperidines can also be achieved via an aza-Michael addition, which is an atom-efficient method. kcl.ac.uk A one-pot oxidation-cyclization method has been developed for preparing N-substituted 4-piperidones. kcl.ac.uk Additionally, the synthesis of 1-(4-aminophenyl)-4-piperidineethanol (B1645248) can be accomplished through a series of reactions starting from 4-aminoacetophenone and 4-piperidinol.

| Starting Material | Key Transformation | Product | Reference |

| 4-Aminoacetophenone and 4-Piperidinol | Series of reactions | 1-(4-Aminophenyl)-4-piperidineethanol | |

| Amino Alcohols | Chlorination with SOCl2 | Cyclic Amines | organic-chemistry.org |

| Divinyl Ketone | Double aza-Michael addition | N-substituted 4-piperidones | kcl.ac.uk |

Catalytic Hydrogenation of Pyridine (B92270) Derivatives

Catalytic hydrogenation of pyridine derivatives is a widely used and effective method for the synthesis of the corresponding piperidines. asianpubs.org This process involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst. asianpubs.org Various catalysts, including platinum oxide (PtO2), rhodium on carbon (Rh/C), palladium on carbon (Pd/C), and ruthenium-based catalysts, have been successfully employed for this transformation. asianpubs.orgmdpi.com The choice of catalyst and reaction conditions, such as solvent, temperature, and hydrogen pressure, can significantly influence the yield and selectivity of the reaction. asianpubs.orggoogle.com For instance, the hydrogenation of substituted pyridines using PtO2 in glacial acetic acid at room temperature has been reported to afford piperidine derivatives in good yields. asianpubs.org Similarly, rhodium catalysts have been utilized for the dearomatization/hydrogenation of fluoropyridines to produce all-cis-(multi)fluorinated piperidines. mdpi.com

Novel and Green Chemistry Approaches in this compound Synthesis

Catalytic Methods for Enhanced Selectivity and Yield

Recent advancements in catalysis have led to the development of more selective and efficient methods for piperidine synthesis. Transition metal-catalyzed reactions, such as those involving rhodium and palladium, have shown high stereoselectivity in the synthesis of vinyl-δ-lactams, which are precursors to piperidine alkaloids. scispace.com Gold(I) and palladium catalysts have been used for the oxidative amination of non-activated alkenes to form substituted piperidines. mdpi.com Furthermore, the use of specific catalysts can help minimize the formation of byproducts. For example, in the hydrogenation of 2-pyridineethanol, the presence of another amine can suppress the production of N-methyl derivatives. google.com The development of greener catalysts, such as sulfuric acid-modified polyethylene (B3416737) glycol, has also been explored for the synthesis of quinoline (B57606) derivatives, a related heterocyclic system, under microwave irradiation. acs.org These catalytic systems often offer advantages such as improved reaction times, higher selectivity, and easier product purification. acs.org

The following table summarizes various catalytic methods and their outcomes.

| Catalyst | Reaction Type | Substrate | Product | Key Advantage | Reference |

| Rhodium(I) complex and pinacol (B44631) borane (B79455) | Dearomatization/Hydrogenation | Fluoropyridines | all-cis-(Multi)fluorinated piperidines | High diastereoselectivity | mdpi.com |

| Gold(I) complex | Oxidative Amination | Non-activated alkenes | Substituted piperidines | Difunctionalization of double bond | mdpi.com |

| Palladium catalyst with pyridine-oxazoline ligand | Enantioselective Oxidative Amination | Non-activated alkenes | Substituted piperidines | Enantioselective approach | mdpi.com |

| Ruthenium(II) complex | Double Reductive Amination | Pyridine derivatives | Piperidine derivatives | High conversion rate | mdpi.com |

| Nickel catalyst | Pyridine Hydrogenation | Pyridine derivatives | Piperidine derivatives | High stability and reusability | mdpi.com |

| p-Toluenesulfonic acid (p-TSA), cerium nitrate, etc. | One-pot synthesis | Various precursors | Quinoline analogs | Minimized waste and energy input | researchgate.net |

Solvent-Free and Environmentally Benign Protocols

The advancement of green chemistry principles has spurred the development of synthetic protocols that minimize or eliminate the use of hazardous solvents. sigmaaldrich.com While specific literature detailing a dedicated solvent-free synthesis for this compound is not abundant, general methodologies applicable to amine and heterocyclic synthesis are well-established and relevant. These approaches focus on improving atom economy, reducing waste, and utilizing recyclable catalysts. sigmaaldrich.comtandfonline.com

Environmentally benign synthesis of related nitrogen-containing heterocycles has been successfully achieved using recyclable catalysts like choline (B1196258) hydroxide, which serves as both a catalyst and a solvent, leading to high yields and simplified workup procedures. rsc.org Another prominent green strategy is the use of multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, thereby increasing time and step economy without the need to isolate intermediates. tandfonline.com For other heterocyclic systems, solvent-free syntheses have been effectively carried out using catalysts such as polyphosphoric acid at elevated temperatures, demonstrating the feasibility of forming complex molecules without a traditional solvent medium. acs.org Such strategies represent a viable and environmentally conscious pathway for the synthesis of piperidine derivatives.

| Method | Catalyst/Condition | Typical Substrates | Advantage | Source |

| Catalyst-Free Thermal | High Temperature (100-140 °C) | Acetyl coumarins, anilines, sulfur | Self-sustaining reaction, avoids external catalysts. | tandfonline.com |

| Recyclable Catalyst | Choline Hydroxide (ChOH) | 2-cyanophenylamide derivatives | Biodegradable and recyclable catalyst, rapid reaction. | rsc.org |

| Acid-Catalyzed Solvent-Free | Polyphosphoric Acid (PPA) | 2-aminobenzophenone, pentan-2,3-dione | Straightforward workup, high yield. | acs.org |

| Multicomponent Reaction (MCR) | Base or Metal Catalyst | Carbonyl compounds, active methylenes, sulfur | High atom economy, step-saving, reduced waste. | tandfonline.com |

Optimization of Synthetic Routes for Scalability and Efficiency

Optimizing synthetic routes is critical for transitioning a compound from laboratory-scale research to industrial-scale production. This involves enhancing reaction efficiency, ensuring scalability, and controlling stereochemical outcomes, which are crucial for the compound's application and biological activity.

Process Intensification Studies

Process intensification aims to develop more efficient and compact chemical processing technologies. scispace.com In the context of carbon capture, "intensified solvents" are formulated to enhance CO2 absorption capacity and reduce the energy penalty associated with solvent regeneration. google.com this compound has been identified as a component in such intensified solvent systems for removing carbon dioxide from gaseous mixtures, particularly those with high CO2 partial pressures. google.com

| Component Class | Example Compound | Role in Intensified Solvent | Source |

| Target Compound | 4-Amino-1-piperidineethanol | Component of the amine blend | google.com |

| Tertiary Amine | N-methyl-diethanolamine (MDEA) | High loading capacity, low regeneration energy | google.comut.ac.ir |

| Sterically Hindered Amine | 2-Amino-2-methyl-1-propanol (AMP) | Good balance of reactivity and regeneration stability | google.comut.ac.ir |

| Polyamine Promoter | 2-Piperazine-1-ethylamine (AEP) | Rate promoter to increase absorption kinetics | google.com |

| Buffer | Potassium Carbonate | Carbonate buffer component | google.com |

Stereochemical Control in Synthesis of Analogs (focusing on synthesis methodology)

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, developing synthetic methods that provide precise control over the formation of stereocenters is a key area of research for piperidine-based compounds and their analogs.

Several advanced methodologies have been developed for the stereoselective synthesis of substituted piperidines:

N-Directed Hydroboration: This technique allows for the intramolecular hydroboration of unsaturated amine borane complexes. nih.gov Treatment of N-protected 2-(2′-alkenyl)-piperidines with an activating agent like triflic acid can induce internal hydroboration with high regioselectivity and good stereocontrol, leading to the formation of specific diastereomers of the corresponding amino alcohols. nih.gov The stereochemical outcome is influenced by the N-protecting group and reaction conditions. nih.gov

Enzymatic Kinetic Resolution: Chemoenzymatic methods offer a powerful route to enantiomerically pure compounds. mdpi.com The kinetic resolution of racemic precursors, such as N-Boc-piperidine-2-ethanol, can be achieved using lipases. By selecting enzymes with opposite enantioselectivities, such as Lipase PS and porcine pancreatic lipase, both enantiomers of the starting material can be resolved and isolated on a gram scale, providing access to enantiopure piperidine alkaloids like sedamine and allosedamine. researchgate.net

Asymmetric Allylation and Ring-Closing Metathesis (RCM): The total synthesis of piperidine alkaloids has been accomplished through multi-step sequences that employ stereocontrol at critical stages. Key steps can include a Maruoka asymmetric allylation to establish a chiral center, followed by a ring-closing metathesis (RCM) reaction to construct the piperidine ring, ultimately yielding optically pure piperidines. researchgate.net

| Method | Key Reagents/Catalysts | Substrate Type | Outcome | Source |

| N-Directed Hydroboration | Triflic Acid (TfOH), Borane-THF complex | N-benzyl-2-(2′-alkenyl)-piperidines | High diastereoselectivity (e.g., 4:1 dr) in the resulting amino alcohol. | nih.gov |

| Enzymatic Kinetic Resolution | Lipase PS (from Pseudomonas cepacia), Porcine Pancreatic Lipase (PPL) | Racemic N-Boc-piperidine-2-ethanol | Separation into (R)-enantiomer (90% ee) and (S)-enantiomer (95% ee). | researchgate.net |

| Asymmetric Synthesis | Maruoka catalyst, Grubbs' catalyst | Acyclic precursors | Stereoselective total synthesis of piperidine alkaloids. | mdpi.comresearchgate.net |

Advanced Structural and Spectroscopic Investigations of 1 Amino 4 Piperidineethanol

Detailed Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for elucidating the structure and properties of molecules at the atomic level. By analyzing the interaction of electromagnetic radiation with 1-Amino-4-piperidineethanol, researchers can deduce its conformational preferences, identify its constituent functional groups, and determine its fragmentation patterns, which is crucial for purity assessment.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the structure of organic molecules. In the context of this compound, ¹H and ¹³C NMR are instrumental in confirming the connectivity of atoms and providing insight into the molecule's three-dimensional shape in solution.

The piperidine (B6355638) ring, a core feature of the molecule, typically adopts a chair conformation to minimize steric strain. The substituents on the ring can exist in either axial or equatorial positions. The relative orientation of these substituents is often revealed by the coupling constants (J-values) between adjacent protons in the ¹H NMR spectrum. For instance, a large coupling constant between two vicinal protons on the piperidine ring is indicative of a trans-diaxial relationship, which is a hallmark of the chair conformation. Studies on similar piperidine derivatives have shown that the ring exists predominantly in a chair conformation in solution. researchgate.net

The chemical shifts in the ¹³C NMR spectrum are also highly informative. The carbon atoms in the piperidine ring and the ethanol (B145695) substituent will have characteristic chemical shifts that can be compared to predicted values and data from related compounds to confirm the structure. For example, a derivative, 4-Amino-1-Boc-piperidine, shows characteristic shifts that help in its structural confirmation. chemicalbook.com

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar structural motifs. Actual experimental values may vary.

¹H NMR (Proton)| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H on -OH | 1.5 - 4.0 | Broad Singlet |

| H on -NH₂ | 1.0 - 3.0 | Broad Singlet |

| -CH₂- (ethanol) | 3.5 - 3.8 | Triplet |

| -CH- (piperidine) | 2.8 - 3.2 | Multiplet |

| Axial Hs on piperidine ring | 1.2 - 1.6 | Multiplet |

¹³C NMR (Carbon)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C attached to -OH | 60 - 70 |

| C attached to -NH₂ | 45 - 55 |

| C atoms in piperidine ring | 25 - 50 |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Each functional group within this compound has characteristic vibrational frequencies, and observing these helps to confirm the presence of these groups.

In the IR spectrum of this compound, one would expect to see a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group and the N-H stretching vibrations of the primary amine. The C-H stretching vibrations of the piperidine ring and the ethanol chain typically appear in the 2800-3000 cm⁻¹ region. The C-O stretching vibration is expected around 1050-1150 cm⁻¹, while the C-N stretching vibration can be found in the 1020-1250 cm⁻¹ range. The N-H bending vibration often appears around 1590-1650 cm⁻¹.

Raman spectroscopy provides complementary information. While O-H stretching is typically weak in Raman spectra, the C-H and C-C stretching vibrations of the aliphatic ring system are usually strong. The symmetric vibrations of the molecule are often more prominent in the Raman spectrum, providing a more complete picture of the molecule's vibrational framework. For instance, in studies of complex peptides, IR and Raman spectroscopy are used to identify key functional groups like amides and carboxylic acids through their characteristic bands. researchgate.net

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200-3600 (Broad) | Weak |

| N-H (Amine) | Stretching | 3200-3500 (Medium) | Medium |

| C-H (Aliphatic) | Stretching | 2850-2960 (Strong) | Strong |

| N-H (Amine) | Bending | 1590-1650 (Medium) | Weak |

| C-O (Alcohol) | Stretching | 1050-1150 (Strong) | Medium |

| C-N (Amine) | Stretching | 1020-1250 (Medium) | Medium |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This information is invaluable for determining the molecular weight and for deducing the structure of a compound. High-resolution mass spectrometry can provide the exact molecular formula.

When this compound is analyzed by mass spectrometry, it will first be ionized. In techniques like electrospray ionization (ESI), the molecule is typically protonated to form the pseudomolecular ion [M+H]⁺. This ion can then be subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

The fragmentation of this compound would likely involve the loss of small, stable neutral molecules. For example, the loss of a water molecule (H₂O) from the ethanol group is a common fragmentation pathway for alcohols. Similarly, the loss of ammonia (B1221849) (NH₃) from the amino group is also expected. The piperidine ring can also undergo ring-opening reactions, leading to a series of fragment ions. The study of fragmentation patterns in related amino compounds shows common losses of water, ammonia, and other small molecules. nih.govscielo.br Analyzing these fragmentation pathways helps to confirm the structure of the parent molecule and can be used to identify and quantify the compound in complex mixtures, thereby assessing its purity.

Table 3: Plausible Mass Spectrometry Fragmentation for this compound (Molecular Weight: 144.22 g/mol )

| Ion | m/z (Mass/Charge) | Plausible Origin |

|---|---|---|

| [M+H]⁺ | 145.23 | Protonated molecular ion |

| [M+H - H₂O]⁺ | 127.22 | Loss of water from the ethanol group |

| [M+H - NH₃]⁺ | 128.21 | Loss of ammonia from the amino group |

| [M+H - C₂H₅OH]⁺ | 99.18 | Loss of ethanol |

X-ray Crystallography Studies of this compound and its Derivatives

X-ray crystallography on a suitable single crystal of this compound or one of its derivatives would provide definitive proof of its molecular structure. The data obtained would include the crystal system (e.g., monoclinic, triclinic), space group, and the dimensions of the unit cell. mdpi.com For piperidine-containing compounds, X-ray analysis confirms the adoption of a chair, boat, or twist-boat conformation in the solid state. researchgate.net For instance, in a derivative, ethyl 4-[(E)-(2-hydroxybenzylidene)amino]piperidine-1-carboxylate, the piperidine ring was found to adopt a chair conformation. researchgate.net This level of detail is crucial for understanding how the molecule packs in a crystal and for computational modeling studies.

Table 4: Crystallographic Data for a Representative Piperidine Derivative This table presents example data from a published crystal structure of a related piperidine compound to illustrate the type of information obtained from X-ray crystallography.

| Parameter | Example Value (from a derivative) |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308 |

| b (Å) | 10.9695 |

| c (Å) | 14.7966 |

| α (°) | 100.50 |

| β (°) | 98.61 |

| γ (°) | 103.81 |

Source: Example data based on a substituted triazolopyridazinoindole derivative. mdpi.com

In the solid state, molecules of this compound are held together by a network of intermolecular forces. Given the presence of the hydroxyl (-OH) and amino (-NH₂) groups, hydrogen bonding is expected to be the dominant intermolecular interaction. The hydrogen atoms on the oxygen and nitrogen atoms can act as hydrogen bond donors, while the lone pairs of electrons on the oxygen and nitrogen atoms can act as hydrogen bond acceptors.

X-ray crystallography can precisely map these hydrogen bonding networks, detailing the distances and angles between donor and acceptor atoms. nih.gov These networks can lead to the formation of one-, two-, or three-dimensional supramolecular architectures. For example, molecules might link together to form chains or sheets within the crystal. researchgate.net Understanding these interactions is critical as they influence physical properties such as melting point, solubility, and crystal morphology.

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure of this compound is crucial for its chemical reactivity and biological interactions. The piperidine ring, similar to cyclohexane, adopts a chair conformation to minimize steric and torsional strain. wikipedia.org The substituents on the ring, the amino group at position 1 and the ethanol group at position 4, can exist in either axial or equatorial positions, leading to different conformers with varying energies.

Computational Modeling of Preferred Conformations

Computational chemistry provides powerful tools to predict the most stable conformations of molecules like this compound. Density Functional Theory (DFT) calculations are a common method for such investigations, offering a good balance between accuracy and computational cost. nih.gov These calculations can determine the relative energies of different conformers and predict the most likely three-dimensional structures.

For this compound, the primary conformational isomers arise from the orientation of the amino and ethanol substituents on the piperidine ring. The two main chair conformations would be:

Equatorial-Equatorial (ee): Both the 1-amino group and the 4-ethanol group occupy equatorial positions. This is generally the most stable conformation as it minimizes steric hindrance from 1,3-diaxial interactions.

Axial-Axial (aa): Both substituents are in axial positions. This conformation is typically less stable due to significant steric clashes.

The preference for the equatorial position by substituents on a piperidine ring is a well-established principle. wikipedia.org In the case of N-substituted piperidines, the equatorial conformation is generally favored. wikipedia.org For the 4-ethanol substituent, an equatorial orientation is also expected to be more stable to avoid steric interactions with the axial hydrogens on the ring.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | 1-Amino Group Orientation | 4-Ethanol Group Orientation | Calculated Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|---|

| 1 | Equatorial | Equatorial | 0.00 | >95 |

| 2 | Axial | Equatorial | > 2.0 | <5 |

| 3 | Equatorial | Axial | > 2.0 | <5 |

| 4 | Axial | Axial | > 5.0 | <1 |

Note: This table is illustrative and based on general principles of conformational analysis of piperidine derivatives. Actual values would require specific DFT calculations for this compound.

The computational analysis would involve geometry optimization of each possible conformer, followed by frequency calculations to confirm they are true energy minima. The solvent environment can also be included in these models, as polar solvents can influence conformational preferences. wikipedia.orgnih.gov

Experimental Validation of Conformational Preferences

The predictions from computational modeling are ideally validated through experimental techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the conformational preferences of molecules in solution. nih.gov

For this compound, ¹H NMR spectroscopy would be particularly informative. The coupling constants (J-values) between adjacent protons on the piperidine ring are highly dependent on the dihedral angle between them. The Karplus equation describes this relationship, where a larger coupling constant is observed for protons with a dihedral angle of approximately 180° (trans-diaxial), while smaller coupling constants are seen for other orientations (axial-equatorial, equatorial-equatorial).

In the predominantly equatorial-equatorial conformer of this compound, the proton at C4 (methine proton of the ethanol-bearing carbon) would be in an axial position. Its coupling to the adjacent axial protons at C3 and C5 would result in a large trans-diaxial coupling constant, appearing as a well-defined triplet of triplets or a multiplet with a large width. Conversely, in the less stable axial-axial conformer, this proton would be equatorial, leading to smaller coupling constants and a narrower multiplet.

Table 2: Expected ¹H NMR Signatures for Conformational Analysis of this compound

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Coupling Constants (Hz) for Conformation Determination |

|---|---|---|---|

| H4 (axial) | ~1.5 - 2.0 | Multiplet | Jax-ax ≈ 10-13 Hz |

| H3/H5 (axial) | ~1.2 - 1.6 | Multiplet | Jax-ax ≈ 10-13 Hz, Jax-eq ≈ 2-5 Hz |

| H3/H5 (equatorial) | ~1.7 - 2.1 | Multiplet | Jeq-ax ≈ 2-5 Hz, Jeq-eq ≈ 2-5 Hz |

| H2/H6 (axial) | ~2.5 - 3.0 | Multiplet | - |

| H2/H6 (equatorial) | ~3.0 - 3.5 | Multiplet | - |

Note: The chemical shifts are approximate and can be influenced by solvent and temperature.

Chemical Reactivity and Derivatization Strategies for 1 Amino 4 Piperidineethanol

Reactions Involving the Primary Amine Functional Group

The primary amine (-NH₂) on the piperidine (B6355638) ring is a potent nucleophile, making it the primary site for a host of derivatization reactions. Its reactivity is central to the synthesis of more complex molecules.

The primary amine of 1-Amino-4-piperidineethanol readily undergoes amidation when treated with carboxylic acids or their more reactive derivatives, such as acyl chlorides and anhydrides, to form stable amide bonds. ambeed.comgoogle.com This reaction is fundamental in medicinal chemistry for linking the piperidine moiety to other pharmacophores. For instance, this compound has been used in the synthesis of complex natural product derivatives. In one study, it was reacted with a derivative of ursolic acid, N-[3β-acetoxy-urs-12-en-28-oyl], to produce the corresponding amide, N-[3b-acetoxy-urs-12-en-28-oyl]-amino-4-piperidineethanol, which demonstrated notable in vitro antiproliferative activity. mdpi.com

The general amidation process often requires coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) when reacting with a carboxylic acid, or occurs directly with an acyl chloride, typically in the presence of a base to neutralize the HCl byproduct. organic-chemistry.org

Similarly, sulfonamides can be synthesized by reacting the primary amine with sulfonyl chlorides. This reaction, known as sulfonamidation, typically proceeds in the presence of a base like pyridine (B92270) or triethylamine. researchgate.net The resulting sulfonamides are important functional groups in many therapeutic agents.

Table 1: Examples of Amidation Reactions

| Reactant 1 | Reactant 2 (Acylating Agent) | Product | Research Context |

|---|---|---|---|

| This compound | N-[3β-acetoxy-urs-12-en-28-oyl] | N-[3b-acetoxy-urs-12-en-28-oyl]-amino-4-piperidineethanol | Synthesis of bioactive ursolic acid derivatives. mdpi.com |

Alkylation of the primary amine involves the formation of a new carbon-nitrogen bond through reaction with an alkylating agent, typically an alkyl halide. nih.gov This process can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. However, controlling the degree of alkylation can be challenging, often resulting in a mixture of products. google.com To favor mono-alkylation, a large excess of the amine may be used. Reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for synthesizing secondary or tertiary amines. ambeed.com

Acylation is the process of introducing an acyl group (-C(O)R) onto the amine. ambeed.com As discussed in the amidation section (4.1.1), this is a common transformation. The reaction with acyl chlorides or anhydrides is a straightforward method for producing N-acylated derivatives. vulcanchem.com

The primary amine of this compound can condense with aldehydes or ketones to form an imine, also known as a Schiff base (-N=CHR). dergipark.org.tr This reversible reaction is typically catalyzed by acid and involves the elimination of a water molecule. mdpi.comjptcp.com Aromatic aldehydes are often used as they form more stable, conjugated Schiff bases compared to aliphatic aldehydes. dergipark.org.tr These imine derivatives are versatile intermediates themselves and can be reduced to form stable secondary amines or used in the synthesis of various heterocyclic systems. researchgate.net

The general reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. mdpi.com

Table 2: General Scheme for Schiff Base Formation

| Reactant 1 | Reactant 2 (Carbonyl) | Catalyst | Product Type |

|---|---|---|---|

| This compound | Aromatic Aldehyde (e.g., Benzaldehyde) | Acid (e.g., Acetic Acid) | N-benzylidene-1-(4-(2-hydroxyethyl)piperidin-1-yl)amine |

Aqueous solutions of amines, including piperidine derivatives, are known to react reversibly with carbon dioxide (CO₂). unit.nontnu.no The reaction involves the nucleophilic attack of the amine's nitrogen atom on the carbon of CO₂. researchgate.net For primary amines like this compound, this interaction typically proceeds through a zwitterionic intermediate to form a carbamic acid, which is then deprotonated by a second molecule of amine to yield an ammonium carbamate (B1207046) salt. researchgate.netnih.gov

This reactivity is the basis for the use of amine solutions in industrial CO₂ capture processes. ntnu.no While the primary product is the carbamate, in aqueous solutions, an equilibrium also exists with bicarbonate, and the ratio of these species depends on factors like pH, temperature, and the specific structure of the amine. unit.nonih.gov

Reactions Involving the Hydroxyl Functional Group

The primary hydroxyl (-OH) group of the ethanol (B145695) substituent offers another site for derivatization, primarily through esterification and etherification. To achieve selectivity for reactions at the hydroxyl group, it is often necessary to first protect the more nucleophilic primary amine, for example, by converting it to a carbamate (e.g., Boc) or an amide, which can be removed later in the synthetic sequence. mdpi.com

Esterification of the hydroxyl group can be accomplished through various methods. The classic Fischer esterification involves reacting the alcohol with a carboxylic acid under acidic catalysis, though this is an equilibrium process. masterorganicchemistry.com More efficient methods include reaction with acyl chlorides or acid anhydrides, often in the presence of a base like pyridine or a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org Steglich esterification, using a coupling agent like DCC and a DMAP catalyst, is particularly mild and effective for a wide range of substrates. organic-chemistry.org A number of benzoate (B1203000) esters derived from substituted 1-piperidineethanols have been synthesized and shown to be potent ligands for serotonin (B10506) receptors. nih.gov

Etherification involves converting the hydroxyl group into an ether (-OR). This is commonly achieved via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. google.com Other methods include acid-catalyzed dehydration (to form symmetric ethers) or reaction with other alkylating agents under various conditions. acs.org

Oxidation Reactions of the Alcohol Moiety

The primary alcohol group in this compound is susceptible to oxidation to yield either the corresponding aldehyde or carboxylic acid. The outcome of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions. To prevent undesired reactions at the nitrogen centers, the piperidine nitrogen is often protected prior to oxidation. nih.govresearchgate.net

Common oxidation methods include:

Swern Oxidation or Dess-Martin periodinane (DMP) : These are mild oxidation methods that typically convert the primary alcohol to an aldehyde. nih.gov The N-protected aldehyde derivative is a key intermediate in the synthesis of various natural products and medicinal chemistry leads. nih.govresearchgate.netscience.gov For instance, N-protected 2-piperidineethanol (B17955) can be oxidized to the corresponding aldehyde, which then serves as a precursor for further synthetic transformations. nih.gov

Stronger Oxidizing Agents : Reagents like potassium permanganate (B83412) or chromium trioxide can be used for more vigorous oxidation, potentially leading to the corresponding carboxylic acid. A documented synthesis pathway involves the conversion of an N-Cbz-4-piperidine ethanol derivative to N-Cbz-4-piperidineacetic acid through acid hydrolysis, demonstrating the feasibility of oxidizing the ethanol moiety to a carboxylic acid.

The strategic choice of an oxidizing agent allows for the controlled formation of either the aldehyde or the carboxylic acid, significantly expanding the synthetic utility of the this compound scaffold.

Table 1: Oxidation of Piperidine-Ethanol Derivatives

| Starting Material (N-Protected) | Oxidizing Agent/Method | Major Product | Reference |

|---|---|---|---|

| N-Boc-2-piperidineethanol | Dess-Martin Periodinane (DMP) | N-Boc-2-piperidineacetaldehyde | nih.gov |

| N-Boc-2-piperidineethanol | Swern Oxidation | N-Boc-2-piperidineacetaldehyde | nih.gov |

| N-Cbz-4-piperidine ethanol | Acid Hydrolysis (Implied Oxidation) | N-Cbz-4-piperidineacetic acid |

Reactions Involving the Piperidine Ring Nitrogen (Secondary Amine)

The secondary amine within the piperidine ring is a key reactive site, functioning as a nucleophile and a base. This allows for a variety of modifications, including N-alkylation, N-acylation, and salt formation.

The nucleophilic character of the piperidine nitrogen facilitates its reaction with electrophiles such as alkyl halides and acylating agents.

N-Alkylation : This reaction involves the introduction of an alkyl group onto the ring nitrogen. It is typically achieved by reacting the piperidine derivative with an alkyl halide or sulfonate. ambeed.comgoogle.com The reaction can be performed using various techniques known in the art, often by mixing the reactants in a suitable solvent. google.com For example, the N-alkylation of a piperidine can be accomplished using a bromoalkyl ester. google.com

N-Acylation : The piperidine nitrogen can react with acyl chlorides or anhydrides under basic conditions to form the corresponding N-acylpiperidine (an amide). ambeed.comevitachem.com This reaction is a common strategy to introduce a wide range of functional groups or to serve as a protection strategy for the nitrogen atom.

Table 2: N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent Class | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl Halides (e.g., Bromoalkyl esters) | N-Alkylpiperidine | google.com |

| N-Acylation | Acyl Chlorides, Anhydrides | N-Acylpiperidine (Amide) | ambeed.com |

As a basic amine, the piperidine nitrogen readily reacts with inorganic or organic acids to form acid addition salts. justia.com This is a standard procedure for improving the crystallinity and aqueous solubility of piperidine-containing compounds. The transformation can be carried out by neutralizing the free base with an appropriate amount of acid in a solvent of moderate polarity, such as ethanol or acetone. justia.com Subsequent addition of a less polar solvent often induces the precipitation of the salt. justia.com

Further alkylation of the secondary amine with an excess of an alkylating agent can lead to the formation of a quaternary ammonium salt. This process, known as quaternization, transforms the nucleophilic nitrogen into a permanently charged cationic center, altering the molecule's physical and chemical properties.

Selective Functionalization and Orthogonal Protection Strategies

The presence of three distinct functional groups in this compound presents a challenge and an opportunity for selective chemical modification. To achieve site-specific derivatization, a common approach is to employ an orthogonal protection strategy. organic-chemistry.orgbiosynth.com This involves the use of different protecting groups for each functional site, which can be removed under specific and non-interfering conditions. organic-chemistry.orgsigmaaldrich.com

An ideal protecting group can be introduced easily, is stable to subsequent reaction conditions, and can be cleaved in high yield without affecting other protecting groups. biosynth.com Common orthogonal combinations include:

Fmoc/tBu: The Fluorenylmethyloxycarbonyl (Fmoc) group is base-labile (often removed with piperidine), while the tert-Butyl (tBu) group is acid-labile (removed with trifluoroacetic acid, TFA). iris-biotech.de

Boc/Bn: The tert-Butoxycarbonyl (Boc) and Benzyl (Bn) groups are both acid-labile, but their removal can be selective based on the strength of the acid used, making them quasi-orthogonal. biosynth.com

Allyl-based groups: Protecting groups like Alloc (allyloxycarbonyl) are removed under neutral conditions using a palladium catalyst, providing another dimension of orthogonality. sigmaaldrich.com

In the context of this compound, a potential strategy would be:

Protect the piperidine nitrogen with an acid-labile group like Boc (tert-Butoxycarbonyl). nih.govsigmaaldrich.com

Protect the primary amine with a base-labile group like Fmoc (9-Fluorenylmethyloxycarbonyl). sigmaaldrich.com

Protect the primary alcohol with a fluoride-labile group like a silyl ether (e.g., TBDMS).

This three-dimensional orthogonal scheme allows for the selective deprotection and subsequent reaction at any of the three functional sites, enabling the synthesis of complex and precisely functionalized piperidine derivatives. mdpi.com

Table 3: Common Orthogonal Protecting Groups for Amines and Alcohols

| Protecting Group | Abbreviation | Functional Group Protected | Cleavage Conditions | Reference |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Amine | Strong Acid (e.g., TFA) | iris-biotech.de |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Amine | Base (e.g., Piperidine) | iris-biotech.de |

| Benzyloxycarbonyl | Cbz or Z | Amine | Hydrogenolysis | researchgate.net |

| Allyloxycarbonyl | Alloc | Amine/Alcohol | Pd(0) catalyst | sigmaaldrich.com |

| tert-Butyldimethylsilyl | TBDMS | Alcohol | Fluoride source (e.g., TBAF) |

1 Amino 4 Piperidineethanol As a Key Building Block in Complex Molecular Architectures

Synthesis of Novel Heterocyclic Systems Incorporating the Piperidine (B6355638) Core

The piperidine moiety is a prevalent feature in numerous biologically active compounds and functional materials. 1-Amino-4-piperidineethanol serves as an exceptional starting point for the synthesis of more complex heterocyclic systems. The presence of multiple nucleophilic centers and the potential to introduce electrophilic sites allows for a variety of cyclization and ring-transformation strategies.

Ring Expansion and Ring Contraction Reactions

The 1-amino group on the piperidine ring makes this compound a suitable candidate for ring expansion and contraction reactions, which are powerful methods for accessing larger or smaller ring systems that can be difficult to synthesize directly.

Ring Expansion: A notable reaction applicable to this substrate is the Tiffeneau–Demjanov rearrangement. wikipedia.org This reaction typically involves the diazotization of an exocyclic primary amine on a cycloalkane with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form an unstable diazonium salt. The subsequent loss of dinitrogen gas generates a primary carbocation, which can trigger a rearrangment. In the case of this compound, the carbocation formed at the C1 position of the piperidine ring could induce the migration of an adjacent C-C bond (C1-C2 or C1-C6) of the ring. This migration would result in a one-carbon ring expansion, transforming the six-membered piperidine ring into a seven-membered diazepane derivative. The presence of the 4-hydroxyethyl side chain would be retained in the final structure, offering a handle for further functionalization. Such cationic rearrangements are a known strategy for creating larger, more complex molecular cores. wikipedia.org

Ring Contraction: While less common for 1-aminocycloalkanes compared to expansion, ring contraction pathways can also be envisioned under specific conditions. wikipedia.orgacs.org Cationic rearrangements can, in some instances, lead to the formation of a five-membered ring. For example, if the carbocation generated during the Tiffeneau-Demjanov reaction is stabilized by an alternative mechanism or if steric factors favor it, a ring-contracting rearrangement could theoretically occur, yielding a substituted pyrrolidine (B122466) derivative. wikipedia.org Another potential, though less direct, route to contraction involves photochemical methods, which have been shown to facilitate piperidine-to-pyrrolidine conversions through different mechanisms, such as Norrish-type reactions of appropriately derivatized piperidines.

Table 1: Potential Ring Transformation Reactions of this compound

| Reaction Type | Reagents & Conditions (Hypothetical) | Potential Product Core |

|---|---|---|

| Ring Expansion | NaNO₂, HCl, H₂O, 0-5 °C | Diazepane |

| Ring Contraction | Photochemical (e.g., Norrish Type II) on N-aroyl derivative | Pyrrolidine |

Spirocyclic Compound Synthesis

Spirocycles, which contain two rings connected by a single common atom, are of significant interest due to their rigid, three-dimensional structures. This compound is a prime candidate for the synthesis of spiro-heterocycles, where the C4 atom of the piperidine ring would become the spiro-center. whiterose.ac.uknih.gov

A common strategy involves the conversion of the 4-(2-hydroxyethyl)piperidine portion of the molecule to a 4-piperidone (B1582916) derivative through oxidation. This resulting N-amino-4-piperidone can then participate in multicomponent reactions. For instance, a condensation reaction with a binucleophilic reagent could lead to the formation of a new ring fused at the C4 position. One such approach is the reaction with isatins and an amino acid, which can lead to the formation of complex spiro-oxindole-pyrrolidine systems. nih.gov Similarly, radical cyclization strategies, where a radical is generated on a side chain attached to the piperidine nitrogen and subsequently attacks a double bond tethered to the C4 position, have proven effective for building spirocyclic piperidines. nih.govthieme-connect.com The 1-amino group can be modified to introduce the necessary radical precursor, while the 4-hydroxyethyl group can be converted into a suitable radical acceptor, paving the way for intricate spirocyclic architectures.

Integration into Polymeric Structures and Dendrimers

The trifunctional nature of this compound makes it an excellent monomer for creating complex macromolecular architectures like polymers and dendrimers, with applications focused on materials science.

Monomer for Polymerization Reactions (Non-Biomedical focus)

The presence of two distinct amine groups (one secondary, one primary) and a primary hydroxyl group allows this compound to be used in step-growth polymerization to produce a variety of functional polymers.

Poly(ester amides): By reacting with a dicarboxylic acid or its derivative (e.g., a diacyl chloride), the hydroxyl and amino groups can participate in polymerization. This can form poly(ester amide)s, materials known for their tunable properties combining the characteristics of both polyesters and polyamides. nih.gov The reaction can be controlled so that, for example, the more nucleophilic primary amino group preferentially forms an amide bond, while the hydroxyl group forms an ester linkage.

Polyurethanes: The reaction of the hydroxyl group and the primary amino group with diisocyanates would lead to the formation of polyurethanes containing piperidine moieties in the backbone. The pendant secondary amine in the piperidine ring would remain available for post-polymerization modification, allowing for the tuning of the polymer's properties, such as its solubility or its ability to act as a corrosion inhibitor. atamankimya.com

These polymerizations are typically performed in bulk at elevated temperatures or via interfacial methods to achieve high molecular weights. The incorporation of the piperidine ring into the polymer backbone imparts rigidity and specific chemical properties not found in simple aliphatic polymers.

Table 2: Potential Polymerization Reactions with this compound

| Polymer Type | Co-monomer | Key Bonds Formed | Potential Application Focus |

|---|---|---|---|

| Poly(ester amide) | Dicarboxylic Acid Chloride | Ester, Amide | Engineering Plastics |

| Polyurethane | Diisocyanate | Urethane, Urea | Coatings, Adhesives |

| Polyamide | Diacid or Diamine | Amide | High-performance fibers |

Scaffold for Dendritic Architectures

Dendrimers are perfectly branched, monodisperse macromolecules with a central core and a high density of functional groups at their periphery. This compound is an ideal candidate to act as a branching unit or even a core molecule for dendrimer synthesis. mdpi.com

Considering the molecule as an AB₂-type monomer, the secondary amine in the ring could serve as the 'A' site, while the exocyclic primary amine and the primary hydroxyl group could function as the two 'B' sites. In a divergent synthesis approach, a core molecule could be reacted with this compound, followed by activation of the terminal groups and reaction with another layer of the monomer. For instance, the primary amine and hydroxyl groups could be reacted with a molecule that introduces two new reactive sites, leading to exponential growth in the number of surface groups with each generation. This strategy allows for the creation of dendrimers such as poly(propylene imine) (PPI) or polyester-based dendrimers where the piperidine unit is integrated into the branched structure. mdpi.comresearchgate.net The resulting dendrimers would possess a unique internal structure and could be functionalized at the periphery for applications in catalysis or materials science. nih.gov

Precursor for Advanced Ligand Design in Coordination Chemistry

The field of coordination chemistry relies on the design of ligands that can bind to metal ions to form complexes with specific geometries and electronic properties. uni-wuerzburg.dersc.org this compound, with its N,N,O donor set, is an excellent precursor for creating polydentate ligands.

The two nitrogen atoms (the endocyclic secondary amine and the exocyclic primary amine) and the oxygen atom of the hydroxyl group can all act as Lewis basic donor sites to coordinate with a metal center. This allows the molecule to potentially act as a tridentate ligand, forming stable five- and six-membered chelate rings with a metal ion. The specific coordination mode can be influenced by several factors:

Metal Ion Identity: Hard metal ions will preferentially coordinate to the oxygen donor, while softer metals may show a preference for the nitrogen donors.

pH of the Medium: The protonation state of the amino groups is pH-dependent. At low pH, the amines will be protonated and unable to coordinate. By carefully controlling the pH, selective coordination can be achieved.

Steric Factors: The conformation of the piperidine ring and the flexibility of the hydroxyethyl (B10761427) side chain will influence the geometry of the resulting metal complex.

Furthermore, this compound can be derivatized to create even more sophisticated ligands. For example, reaction with CO₂ can form a carbamate (B1207046) ligand in situ, which presents a different set of coordination possibilities. nih.gov The amino or hydroxyl groups can also be used as handles to attach other coordinating moieties, expanding the denticity and creating ligands capable of forming polynuclear complexes or metal-organic frameworks. The rational design of such ligands is crucial for developing new catalysts, sensors, and molecular materials. nih.gov

Table 3: Potential Coordination Properties of this compound

| Property | Description |

|---|---|

| Potential Denticity | Bidentate (N,N or N,O), Tridentate (N,N,O) |

| Donor Atoms | N (ring), N' (exocyclic), O (hydroxyl) |

| Controlling Factors | pH, Metal Ion Hardness/Softness, Steric Hindrance |

| Potential Complex Geometry | Octahedral, Square Planar (depending on metal and other ligands) |

Chelation Properties and Metal Complexation Studies

The presence of multiple heteroatoms with lone pairs of electrons, specifically the nitrogen and oxygen atoms, suggests that this compound has the potential to act as a chelating agent, binding to metal ions to form stable coordination complexes. Amino acids and other amino alcohols are well-known for their ability to form chelates with various metal ions. scirp.orgjocpr.com In these interactions, the amino group and the hydroxyl group can coordinate to a single metal center, forming a stable ring structure. This process, known as chelation, often enhances the properties of both the ligand and the metal ion. scirp.orgajol.info

While the structure of this compound is well-suited for acting as a bidentate or even tridentate ligand (involving the ring nitrogen), specific studies detailing its metal complexation behavior, including the determination of stability constants, coordination geometries, and the properties of the resulting metallo-complexes, are not extensively documented in publicly available research. The potential for chelation is a significant area for future investigation, as metal complexes have wide-ranging applications, from catalysis to materials science and medicine. ajol.infonih.gov The ability of similar piperidine-containing molecules to confer valuable chelation properties that enhance dispersant and detergent activity in industrial applications has been noted. google.com

Table 1: Potential Coordination Sites of this compound

| Functional Group | Atom | Potential Role in Chelation |

|---|---|---|

| Primary Amine | Nitrogen | Acts as a Lewis base, donating an electron pair. |

| Hydroxyl Group | Oxygen | Can coordinate to a metal ion, often after deprotonation. |

Application in Catalysis (e.g., asymmetric catalysis, organocatalysis)

Organocatalysis, the use of small organic molecules as catalysts, has become a cornerstone of modern organic synthesis. rsc.org Chiral amines and amino alcohols are prominent classes of organocatalysts, particularly in asymmetric synthesis, where the creation of a specific stereoisomer is desired. frontiersin.org The structure of this compound, containing a chiral center and amine functionalities, makes it a theoretical candidate for applications in organocatalysis. For instance, related chiral piperidine derivatives, such as 2-piperidineethanol (B17955), are recognized as valuable starting materials for enantioselective synthesis and have been used to produce catalysts for polymerization. mdpi.com

Despite this potential, specific research demonstrating the application of this compound as a catalyst in asymmetric or general organocatalysis is not prominent in the surveyed literature. The development of chiral aldehyde catalysis, for example, often relies on activating amino groups to facilitate stereoselective reactions, a field where derivatives of molecules like this compound could theoretically be explored. nih.gov The synthesis of complex alkaloids has been achieved using organocatalytic methods involving piperidine ring formation as a key step, highlighting the importance of this structural motif in catalysis. researchgate.net

Table 2: Potential Catalytic Applications for Chiral Amino Alcohols

| Type of Catalysis | Role of Amino Alcohol | Potential Reaction |

|---|---|---|

| Asymmetric Catalysis | Chiral ligand for a metal catalyst or as a direct organocatalyst. | Aldol reactions, Mannich reactions, Michael additions. nih.gov |

| Organocatalysis | Forms enamines or iminium ions with substrates to induce stereoselectivity. | α-functionalization of aldehydes and ketones. rsc.org |

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. tcichemicals.comwikipedia.org This approach is valued for its atom economy, time savings, and ability to rapidly generate molecular complexity. tandfonline.comnih.gov

The bifunctional nature of this compound, possessing both a primary amine and a hydroxyl group, makes it a suitable candidate for participation in MCRs. These functional groups can react sequentially or simultaneously with other reactants. For example, the primary amine could participate in well-known MCRs such as the Ugi or Passerini reactions, which involve an amine component. wikipedia.org However, a review of the scientific literature does not yield specific examples of this compound being utilized as a key building block in any documented multi-component reactions. While piperidine itself is sometimes used as a basic catalyst in MCRs to facilitate reactions, its role as a structural component from a derivative like this compound is an area that remains to be explored. tandfonline.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Theoretical and Computational Studies of 1 Amino 4 Piperidineethanol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic properties of molecules. ekb.egacs.org These methods allow for the calculation of molecular orbitals, charge distributions, and reactivity parameters, offering insights into the chemical behavior of 1-Amino-4-piperidineethanol. ekb.eg

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept one. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates higher chemical reactivity and lower kinetic stability. irjweb.comekb.eg

For piperidine (B6355638) derivatives, the HOMO-LUMO gap is a critical parameter for explaining charge transfer interactions within the molecule, which can be responsible for its bioactivity. ekb.egcu.edu.eg In computational studies of various piperidine and s-triazine derivatives, HOMO-LUMO energy gaps have been calculated to be in the range of 4.8 to 4.9 eV. mdpi.com Global reactivity descriptors, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. irjweb.comekb.egcu.edu.eg For instance, a high chemical hardness value, typically calculated for related heterocyclic systems, points to high stability. irjweb.com

Table 1: Representative Global Reactivity Descriptors for Piperidine-like Compounds Note: The values below are representative examples from studies on various piperidine derivatives and are intended to illustrate the typical range for such compounds. Specific values for this compound would require a dedicated computational study.

| Parameter | Symbol | Formula | Typical Calculated Value Range (eV) | Reference |

|---|---|---|---|---|

| HOMO Energy | EHOMO | - | -8.5 to -8.7 | cu.edu.eg |

| LUMO Energy | ELUMO | - | 1.8 to 2.0 | irjweb.com |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.5 to 5.0 | irjweb.commdpi.com |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.2 to 3.5 | irjweb.com |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.2 to 2.5 | irjweb.com |

| Chemical Softness | S | 1 / (2η) | 0.20 to 0.23 | cu.edu.eg |

| Electrophilicity Index | ω | χ2 / (2η) | 2.0 to 2.5 | irjweb.com |

Molecular Electrostatic Potential (MEP) surface analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic interactions. researchgate.netresearchgate.net The MEP map displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. researchgate.net

For an amino alcohol like this compound, the MEP surface would be expected to show significant negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, due to their high electronegativity and the presence of lone pairs of electrons. rsc.orgarxiv.org These sites represent the primary centers for hydrogen bonding and interactions with electrophiles. Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit positive electrostatic potential, making them the likely sites for nucleophilic interactions. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules, including their conformational changes over time. researchgate.netufla.br For a molecule containing a piperidine ring, such as this compound, MD simulations can reveal the preferred three-dimensional structures and the energetic landscape of its various conformers. nih.gov

The solvent environment plays a critical role in determining the conformational preferences of flexible molecules. nih.govnih.gov Computational studies on fluorinated piperidine derivatives have shown that solvent polarity can significantly influence the conformational equilibrium. d-nb.inforesearchgate.net In polar solvents like water, conformers with larger dipole moments are often stabilized. d-nb.info For this compound, the presence of polar -NH2 and -OH groups means that solvation by water would involve extensive hydrogen bonding. This interaction with the solvent can stabilize specific conformations that might be less favored in the gas phase. nih.gov The change in solvent polarity from a nonpolar to a polar medium can even invert the conformational preference, for instance, favoring an axial orientation of a substituent over an equatorial one. d-nb.inforesearchgate.net

The piperidine ring is not planar and typically exists in a chair conformation to minimize angular and torsional strain. asianpubs.orgias.ac.in It can also adopt higher-energy boat or twist-boat conformations. asianpubs.orgias.ac.in For 4-substituted piperidines, the substituents can occupy either an axial or an equatorial position. Generally, bulky substituents preferentially occupy the equatorial position to avoid steric hindrance. asianpubs.org

In this compound, both the amino group at the N1 position and the ethanol (B145695) group at the C4 position are sterically demanding. Conformational analysis of related 4-substituted piperidines suggests that the molecule would predominantly exist in a chair conformation with the large 4-(ethanol) substituent in the equatorial position to minimize unfavorable steric interactions. asianpubs.orgnih.gov Molecular mechanics calculations on analogous systems have been successful in quantitatively predicting the relative energies of conformers, demonstrating that electrostatic interactions are a key determinant of conformational changes. nih.gov The energy minima on the potential energy surface would correspond to these stable chair conformations, with higher energy barriers separating them from less stable boat or twisted forms. chemrxiv.org

Prediction of Spectroscopic Properties

Quantum chemical calculations are widely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. jyu.firesearchgate.net These theoretical predictions are valuable for confirming molecular structures determined experimentally. jmchemsci.combohrium.com DFT methods, such as B3LYP, are commonly employed for these calculations. researchgate.netbohrium.com

For piperidine derivatives, ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method and compared with experimental results. researchgate.netjmchemsci.com The predicted spectra for this compound would show characteristic signals for the protons and carbons of the piperidine ring and the ethanol and amino substituents. For example, protons on carbons adjacent to the nitrogen and oxygen atoms would be expected to appear at a lower field (higher ppm). anadolu.edu.trmdpi.com

Similarly, theoretical IR spectra can be computed to identify the vibrational frequencies of the molecule's functional groups. mdpi.comscielo.org.mx For this compound, characteristic stretching bands for the O-H and N-H groups would be expected in the 3300-3500 cm⁻¹ region, while C-H and C-N stretching vibrations would appear at their respective characteristic frequencies. jmchemsci.comanadolu.edu.trscielo.org.mx

Table 2: Predicted Spectroscopic Data Ranges for this compound Based on Analogous Compounds Note: These are generalized predictions based on computational studies of similar piperidine derivatives. Actual experimental values may vary.

| Spectroscopy Type | Functional Group/Atom | Predicted Chemical Shift / Frequency | Reference |

|---|---|---|---|

| 1H NMR | Ar-H | 6.9 - 8.3 ppm | anadolu.edu.tr |

| -CH2- (piperidine ring) | 1.5 - 3.4 ppm | anadolu.edu.trmdpi.com | |

| -CH- (piperidine ring) | 2.5 - 4.2 ppm | asianpubs.org | |

| -OH, -NH | Broad signals, variable position | nih.gov | |

| 13C NMR | Aromatic-C | 108 - 159 ppm | jmchemsci.com |

| Piperidine-C | 30 - 65 ppm | jmchemsci.com | |

| -CH2OH | ~60-70 ppm | N/A | |

| FT-IR | N-H stretch | 3300 - 3500 cm-1 | anadolu.edu.tr |

| O-H stretch | 3200 - 3600 cm-1 | N/A | |

| C-H stretch (aliphatic) | 2850 - 3000 cm-1 | jmchemsci.com | |

| C=O stretch (if applicable) | 1650 - 1760 cm-1 | jmchemsci.comanadolu.edu.tr |

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure determination. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting NMR chemical shifts (δ) and aiding in the interpretation of experimental spectra. d-nb.infonih.gov The accurate prediction of ¹H and ¹³C NMR chemical shifts can help confirm the structure of this compound and assign specific resonances to individual nuclei. researchgate.net

The most common and reliable method for calculating NMR chemical shieldings is the Gauge-Independent Atomic Orbital (GIAO) method, often paired with a hybrid DFT functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). derpharmachemica.commdpi.com This approach accounts for the magnetic field-induced changes in electron distribution around the nuclei. derpharmachemica.comrsc.org It is crucial to consider that NMR chemical shifts are highly dependent on the molecular conformation. nih.gov Therefore, a thorough computational study would involve a conformational search to identify the lowest energy structure of this compound, as this conformer will be the most populated and contribute most significantly to the observed NMR spectrum. For more precise predictions, a Boltzmann-weighted average of the chemical shifts of several low-energy conformers might be calculated. d-nb.info

The predicted chemical shifts for this compound would reflect its key structural features. For instance, the protons and carbons of the piperidine ring would have characteristic shifts, influenced by the ring's chair conformation and the electronic effects of the amino and ethanol substituents. The protons of the ethanol group's methylene (B1212753) (CH₂) and hydroxyl (OH) functions, as well as the carbons, would also have distinct predicted shifts. By comparing these calculated values with experimental data, a detailed and confident assignment of the NMR spectrum can be achieved. mdpi.com

Below is a representative table of what predicted ¹H and ¹³C NMR chemical shifts for this compound might look like, based on typical values for similar structures found in the literature.

Table 1: Representative Predicted NMR Chemical Shifts for this compound This table is a representation of expected values and not based on a specific published study of this exact molecule.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Piperidine-C2, C6 (axial) | ~2.0 - 2.2 | ~54 - 56 |

| Piperidine-C2, C6 (equatorial) | ~2.8 - 3.0 | |

| Piperidine-C3, C5 (axial) | ~1.3 - 1.5 | ~30 - 32 |

| Piperidine-C3, C5 (equatorial) | ~1.7 - 1.9 | |

| Piperidine-C4 | ~2.5 - 2.7 | ~48 - 50 |

| Ethanol-CH₂ (N-CH₂) | ~2.4 - 2.6 | ~60 - 62 |

| Ethanol-CH₂ (CH₂-OH) | ~3.5 - 3.7 | ~59 - 61 |

| Amino-NH₂ | ~1.5 - 2.5 (broad) | - |

| Hydroxyl-OH | Variable (broad) | - |

Vibrational Frequency Calculations for IR and Raman

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. scm.com Computational calculations are essential for assigning the observed spectral bands to specific molecular motions. aip.org DFT methods, particularly B3LYP with extended basis sets like 6-311++G(d,p), are widely used to calculate harmonic vibrational frequencies. derpharmachemica.comaip.org

A computational vibrational analysis of this compound would begin with geometry optimization to find the minimum energy structure. researchgate.net Subsequently, the vibrational frequencies and their corresponding IR and Raman intensities are calculated. nih.gov The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. aip.org

The calculated vibrational spectrum would reveal characteristic frequencies for the functional groups in this compound. Key vibrational modes would include:

N-H stretching of the primary amino group, typically appearing as one or two bands in the 3300-3500 cm⁻¹ region.

O-H stretching of the ethanol group, which is usually a broad band around 3200-3600 cm⁻¹ due to hydrogen bonding.

C-H stretching of the piperidine ring and ethanol chain, expected in the 2800-3000 cm⁻¹ range. derpharmachemica.com

N-H bending (scissoring) of the amino group, typically found around 1600 cm⁻¹.

CH₂ bending (scissoring and wagging) modes from the piperidine and ethanol groups, occurring in the 1400-1470 cm⁻¹ region. derpharmachemica.com

C-O stretching of the primary alcohol, expected around 1050 cm⁻¹.

C-N stretching of the tertiary amine in the ring and the primary amine, which would appear in the fingerprint region (below 1300 cm⁻¹).

Piperidine ring vibrations , including ring stretching and deformation modes, which are characteristic of the cyclic structure and appear throughout the fingerprint region. nih.gov

A detailed comparison of calculated and experimental spectra allows for a confident assignment of nearly all observed bands. psgcas.ac.in

Table 2: Representative Calculated Vibrational Frequencies (IR and Raman) for this compound This table is a representation of expected values and not based on a specific published study of this exact molecule. Frequencies are hypothetical and scaled.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

|---|---|---|---|

| O-H Stretch | 3200 - 3600 | Strong, Broad | Weak |

| N-H Asymmetric Stretch | ~3450 | Medium | Medium |

| N-H Symmetric Stretch | ~3350 | Medium | Medium |

| C-H Stretch (Piperidine, Ethanol) | 2800 - 3000 | Strong | Strong |

| N-H Bend (Scissoring) | 1590 - 1650 | Medium | Weak |

| CH₂ Bend (Scissoring) | 1440 - 1470 | Medium | Medium |

| C-O Stretch | 1040 - 1080 | Strong | Weak |

| C-N Stretch (Ring) | 1150 - 1250 | Medium | Medium |

| Piperidine Ring Breathing | ~800 - 900 | Weak | Strong |

Reaction Mechanism Elucidation through Computational Chemistry

Understanding the detailed mechanism of a chemical reaction is crucial for optimizing reaction conditions and designing new synthetic routes. Computational chemistry offers a powerful lens to study reaction mechanisms at the molecular level, providing insights into transient species like transition states that are often inaccessible to experimental observation. sumitomo-chem.co.jp For a molecule like this compound, computational studies can elucidate the pathways of its formation.

A common synthetic route to N-substituted piperidines involves the reductive amination of a corresponding piperidone or the alkylation of a piperidine derivative. mdpi.com For instance, the synthesis could potentially involve the reaction of 4-aminopiperidine (B84694) with an ethanol-containing electrophile, or the reaction of 1-(2-hydroxyethyl)piperidone with an aminating agent followed by reduction. Computational studies can model these and other potential synthetic pathways. mdpi.com By mapping the potential energy surface (PES) of the reaction, chemists can identify the most likely sequence of elementary steps, including bond breaking and formation events. smu.edu

Transition State Analysis of Key Reactions

The transition state (TS) is the highest energy point along the reaction coordinate and represents the critical bottleneck of a reaction. google.com Locating and characterizing the TS is a central goal of computational reaction mechanism studies. sumitomo-chem.co.jp Using algorithms designed for TS searching, chemists can determine the geometry and energy of the TS for each elementary step in a proposed synthesis of this compound.

For example, in a hypothetical Sₙ2 reaction where 4-aminopiperidine acts as a nucleophile attacking 2-chloroethanol, computational methods could model the TS where the N-C bond is partially formed and the C-Cl bond is partially broken. mdpi.com Analysis of the TS structure reveals crucial information about the bonding changes and steric interactions that govern the reaction's feasibility and rate. nih.gov Furthermore, vibrational frequency calculations on the TS geometry are performed to confirm it is a true first-order saddle point on the PES, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. smu.edu

Energetic Profiles of Synthetic Pathways

The activation energy is directly related to the reaction rate; a lower activation energy implies a faster reaction. sumitomo-chem.co.jp By comparing the activation energies for different potential pathways to this compound, computational chemists can predict which route is kinetically favored. beilstein-journals.org For instance, one could compare the energetic profile of the direct alkylation of 4-aminopiperidine with that of a multi-step route involving protection/deprotection steps. Such analysis can guide experimental efforts by identifying the most efficient synthetic strategies and highlighting potential side reactions or bottlenecks. nih.gov DFT calculations, often including corrections for solvent effects using continuum models, are the workhorse for generating these energetic profiles. mdpi.com

pKa Calculation and Thermodynamic Studies

The acid-base properties of this compound, quantified by its pKa values, are fundamental to its chemical behavior, particularly in aqueous solutions. uregina.ca The molecule possesses two basic nitrogen atoms: the primary amino group (-NH₂) at the C4 position and the tertiary amino group within the piperidine ring. Therefore, it will have two corresponding pKa values for its conjugate acids.

Computational methods can predict pKa values with reasonable accuracy. researchgate.netarxiv.org A common approach involves calculating the Gibbs free energy change (ΔG) for the protonation/deprotonation reaction in the gas phase using a high level of theory (like DFT) and then accounting for solvation effects using a continuum solvation model (such as the Polarizable Continuum Model, PCM). chemrxiv.org

The pKa of the tertiary amine in the piperidine ring is expected to be higher (i.e., it is more basic) than that of the primary exocyclic amine. The presence of the electron-withdrawing hydroxyl group on the N-ethyl substituent will slightly decrease the basicity of the ring nitrogen compared to a simple N-alkyl piperidine. sci-hub.se Conversely, the alkyl framework of the piperidine ring will influence the basicity of the 4-amino group.

Beyond pKa, computational methods can determine other key thermodynamic properties of the dissociation processes. semanticscholar.org By calculating thermodynamic data at different temperatures, the standard enthalpy (ΔH°) and entropy (ΔS°) of dissociation can be determined using the van 't Hoff equation. uregina.ca These parameters provide a more complete picture of the acid-base equilibria. For example, ΔH° reflects the energy required to remove a proton, while ΔS° relates to the change in order of the system upon dissociation, including changes in solvent molecule arrangement. Such thermodynamic studies are crucial for understanding how temperature affects the protonation state and reactivity of this compound in various applications. acs.org

Advanced Analytical Methodologies for 1 Amino 4 Piperidineethanol in Chemical Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the separation and purification of chemical compounds. For 1-Amino-4-piperidineethanol, various chromatographic methods are employed to assess its purity and resolve its components.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the qualitative and quantitative analysis of non-volatile compounds like this compound. The development of a robust HPLC method is critical for monitoring reaction progress, assessing purity, and quantifying the compound in various matrices.